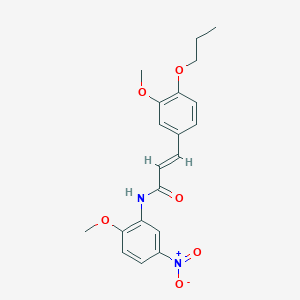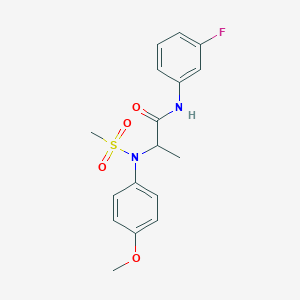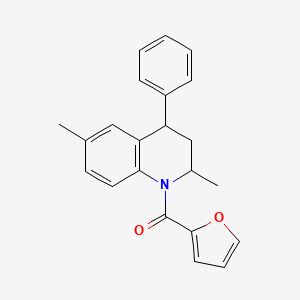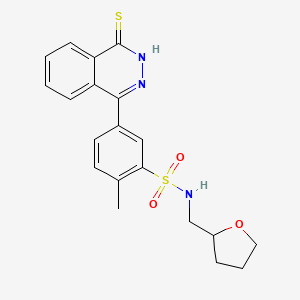![molecular formula C21H25ClN2O4S B4023425 N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4023425.png)
N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
描述
Synthesis Analysis
The synthesis of sulfonamide compounds, including those with complex structures similar to the specified compound, often involves multi-step chemical processes. A general approach could include the formation of glycinamide derivatives as intermediates, which are then further modified through reactions with various sulfonyl chlorides and aromatic or heteroaromatic halides. While specific details on the synthesis of this exact compound are not available, studies on similar sulfonamides suggest the importance of selecting appropriate reagents and conditions to achieve the desired structural features and biological activities (Crich & Smith, 2000).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. X-ray crystallography and spectroscopic methods (FTIR, NMR) are commonly employed to characterize these compounds. The presence of a sulfonamide group, aromatic rings, and a glycinamide moiety in the compound's structure suggests potential for specific interactions with biological targets. The detailed molecular geometry, including bond lengths and angles, would provide insights into its reactivity and interaction capabilities. Structural studies on similar compounds reveal the significance of planarity, hydrogen bonding, and hydrophobic interactions in determining their biological functions (Sarojini et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, including sulfonation, amination, and alkylation, to modify their structural and functional properties. The reactivity of the sulfonamide group, in particular, allows for the introduction of different substituents, which can significantly alter the compound's physical and chemical properties. These modifications can be tailored to enhance the compound's stability, solubility, or biological activity. Studies on sulfonamide reactions provide valuable insights into the synthesis of derivatives with optimized properties for specific applications (Cameron et al., 1979).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of polar sulfonamide and glycinamide groups typically enhances solubility in water and polar solvents, which is important for their biological applications. The physical form of the compound, whether crystalline or amorphous, can also affect its stability and bioavailability. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties in detail (Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including acidity/basicity, reactivity, and stability, play a crucial role in their biological activity and applications. The electron-withdrawing effect of the sulfonamide group affects the acidity of adjacent hydrogens, influencing the compound's reactivity in nucleophilic substitution and condensation reactions. Stability studies, particularly under physiological conditions, are essential for assessing the compound's suitability for biological applications. Advanced spectroscopic and computational methods are employed to understand these properties at the molecular level (Nikonov et al., 2021).
属性
IUPAC Name |
2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-16-7-9-20(10-8-16)29(26,27)24(14-17-4-2-5-18(22)12-17)15-21(25)23-13-19-6-3-11-28-19/h2,4-5,7-10,12,19H,3,6,11,13-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJZGYOZUIJVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[(tert-butylamino)carbonyl]-2-methylpropyl}-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4023342.png)
![1,3,3-trimethyl-6-(4-methylbenzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4023344.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4023347.png)
![2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4023357.png)
![N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4023365.png)


![1-(4-bromophenoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4023396.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B4023401.png)
![N-allyl-2-imino-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023403.png)

![17-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4023414.png)

